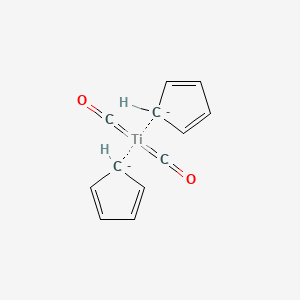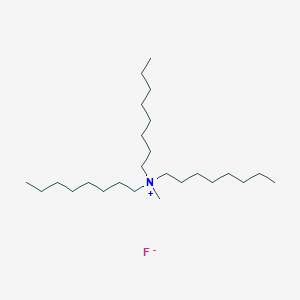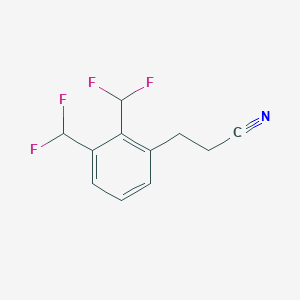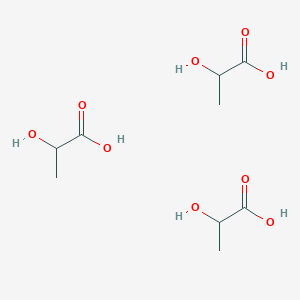
Dicarbonylbis(cyclopentadienyl)titanium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2. This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for various chemical reactions, including the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .
Industrial Production Methods
While specific industrial production methods for Dicarbonylbis(cyclopentadienyl)titanium(II) are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes several types of chemical reactions, including:
Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.
Substitution: The compound can react with acyl halides to form acyl derivatives.
Common Reagents and Conditions
Reduction: Common reagents include aldehydes and sulfoxides, with the reaction typically carried out under an inert atmosphere.
Substitution: Acyl halides (e.g., RCOCl) are used as reagents, and the reactions are conducted under controlled conditions to form acyl derivatives.
Major Products
Applications De Recherche Scientifique
Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:
Mécanisme D'action
The mechanism by which Dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to act as a reducing agent. The compound’s titanium center can undergo oxidation-reduction reactions, facilitating the reduction of aldehydes and deoxygenation of sulfoxides . The molecular targets and pathways involved include the interaction of the titanium center with the functional groups of the substrates, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicarbonylbis(cyclopentadienyl)zirconium(II)
- Dicarbonylbis(cyclopentadienyl)hafnium(II)
Uniqueness
Dicarbonylbis(cyclopentadienyl)titanium(II) is unique due to its specific reactivity and the nature of the titanium center. While similar compounds like Dicarbonylbis(cyclopentadienyl)zirconium(II) and Dicarbonylbis(cyclopentadienyl)hafnium(II) share some properties, the titanium compound is particularly effective in certain reduction and deoxygenation reactions .
Propriétés
Formule moléculaire |
C12H10O2Ti-2 |
|---|---|
Poids moléculaire |
234.07 g/mol |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-5H;;;/q2*-1;;; |
Clé InChI |
RBTVJKOSCOCJCP-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)=[Ti]=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)


![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)



![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
